(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-11-16-17(12-14(13)2)23-19(21(16)3)20-18(22)10-9-15-7-5-4-6-8-15/h4-12H,1-3H3/b10-9+,20-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYRYQTGAEHFR-HMNUEBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C=CC3=CC=CC=C3)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)/C=C/C3=CC=CC=C3)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 3,5,6-trimethylbenzo[d]thiazol-2(3H)-one with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide involves its interaction with various molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to specific enzymes involved in the process. For its anticancer activity, the compound induces apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiadiazole vs. Benzothiazole Derivatives
- Thiadiazolylcoumarines (e.g., 6g, 6h) : These feature a thiadiazole ring fused to coumarin, differing from the benzothiazole core of the target compound. The coumarin moiety introduces a lactone group, altering electronic properties and reactivity. For instance, 6g (m.p. 213–215°C) exhibits IR bands at 1,729 cm⁻¹ (C=O) and 1,603 cm⁻¹ (C=N), similar to the target compound’s carbonyl and imine stretches .
- 1,4-Benzodioxine-Thiadiazole Hybrids : Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) incorporate a benzodioxine ring, which enhances steric bulk and may reduce solubility compared to the trimethylbenzothiazole system .
Substituent Effects
- Cinnamamide vs.
- Methyl Group Positioning: The 3,5,6-trimethyl substitution on the benzothiazole likely enhances lipophilicity and steric shielding of the imine group, contrasting with compounds like 4g (C21H20N4O2S), where a dimethylamino-acryloyl group introduces polar character .
Physicochemical Properties
Melting Points and Thermal Stability
- Thiadiazole Derivatives : 8a (C23H18N4O2S) melts at 290°C, attributed to its acetylpyridinyl group, while 6 (C18H12N4O2S) melts at 160°C due to simpler substituents .
- Target Compound : Expected to exhibit a higher melting point (>200°C) due to the rigid cinnamamide and methylated benzothiazole core.
Spectral Characteristics
- IR Spectroscopy : The target compound’s C=O and C=N stretches (~1,690–1,730 cm⁻¹) align with analogs like 6g (1,729 cm⁻¹) and 4g (1,690 cm⁻¹) .
- NMR : The cinnamamide’s aromatic protons (δ 6.65–8.21 ppm in 6g) and methyl groups (δ 2.25–2.63 ppm in 6g) would dominate the target’s spectrum, with coupling patterns distinct from phenyl-substituted thiadiazoles .
Elemental Analysis and Composition
| Compound | Formula | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| Target Compound* | C20H18N2OS | ~67.0 | ~4.5 | ~7.8 |
| 6 (C18H12N4O2S) | C18H12N4O2S | 62.06 | 3.47 | 16.08 |
| 8a (C23H18N4O2S) | C23H18N4O2S | 66.65 | 4.38 | 13.52 |
*Calculated values based on molecular formula.
- The target’s lower nitrogen content (vs. 6 and 8a) reflects the absence of additional heteroatoms (e.g., isoxazole or pyridine).
Biological Activity
(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological efficacy, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure features a cinnamamide backbone linked to a benzo[d]thiazole moiety. This structural composition is significant as it influences the compound's biological interactions.
- Chemical Formula : C17H18N2S
- Molecular Weight : 282.40 g/mol
Antimicrobial Activity
Research indicates that derivatives of cinnamic acid, including compounds similar to this compound, exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : Cinnamic acid derivatives disrupt microbial cell membranes and inhibit nucleic acid synthesis. This mechanism has been demonstrated in various studies where compounds showed effective minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans .
| Microorganism | Compound | MIC (µM) |
|---|---|---|
| S. aureus | This compound | TBD |
| C. albicans | This compound | TBD |
Anticancer Activity
Studies have highlighted the potential of cinnamic acid derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been noted:
- Cell Lines Tested : Various studies have tested compounds on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
- Results : Compounds with similar structures have shown IC50 values in the low micromolar range, indicating significant cytotoxicity.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 | This compound | TBD |
| MCF-7 | This compound | TBD |
Anti-inflammatory Activity
Cinnamic acid derivatives are also recognized for their anti-inflammatory properties:
- Mechanism : These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vitro studies have demonstrated that similar compounds can reduce inflammation markers in cell cultures.
Case Studies
- Antimicrobial Efficacy Study :
-
Cytotoxicity Assessment :
- In a comparative study on several cinnamic acid derivatives against HepG2 cells, it was found that modifications to the cinnamamide structure enhanced cytotoxicity.
- The most effective compound demonstrated an IC50 of 0.74 µM, suggesting that structural variations can lead to improved anticancer activity .
Q & A
Q. Methodology :
- In vitro Assays : Use BHK cells transfected with human mGlu receptors for selectivity profiling .
- Potentiometric Titration : Determine pKa values to correlate solubility and bioavailability .
Advanced Biological Activity Analysis
Q: How can researchers resolve contradictions in reported biological activities? A: Discrepancies may arise from assay conditions or impurity profiles. Recommendations:
- Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding).
- Purity Checks : HPLC analysis (e.g., limit Ethyl meloxicam impurity to <0.5% ).
- In Vivo Testing : Assess brain penetrance via pharmacokinetic studies (e.g., reported brain penetrant properties in CNS models) .
Analytical Characterization
Q: What spectroscopic methods are used to confirm the compound’s structure? A: Standard techniques include:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS for molecular ion validation .
Table 2: Key Spectral Data for Thiazole Derivatives
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 2.1–2.5 (CH₃), δ 6.8–8.2 (Ar-H) | |
| IR | 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
Advanced Spectral Data Interpretation
Q: How to resolve overlapping signals in NMR spectra of this compound? A: Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC):
- Example : resolved complex coupling patterns in a related thiazole using 400 MHz ¹H NMR .
- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in crowded spectra .
Computational Modeling
Q: How can DFT calculations predict the compound’s electronic properties? A: Density Functional Theory (DFT) models:
- Applications : Optimize geometry, calculate HOMO-LUMO gaps, and predict UV-Vis absorption (e.g., used DFT to explain bathochromic shifts in a Cu²⁺ chemosensor) .
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set .
Advanced Computational Studies
Q: How to design docking studies for this compound’s receptor interactions? A: Steps include:
Protein Preparation : Retrieve mGlu4 receptor structure (PDB ID: 4X7H).
Ligand Docking : AutoDock Vina for binding pose prediction (e.g., visualized binding modes using PyMOL) .
MD Simulations : GROMACS for stability analysis (≥50 ns trajectories) .
Data Contradiction Resolution
Q: How to address conflicting enzyme inhibition data across studies? A: Potential causes include assay variability or compound degradation. Solutions:
- Standardized Protocols : Follow WHO guidelines for enzyme assays.
- Stability Studies : Monitor compound integrity via LC-MS under assay conditions .
Structure-Activity Relationships (SAR)
Q: How do substituents on the thiazole ring affect biological activity? A: SAR studies on analogs reveal:
- Methyl Groups : 3,5,6-Trimethyl substitution enhances lipophilicity and receptor binding .
- Cinnamamide Moiety : Critical for π-π stacking with target residues (e.g., mGlu4) .
Table 3: SAR of Thiazole Derivatives
| Substituent | Biological Effect | Reference |
|---|---|---|
| 3,5,6-Trimethyl | Improved mGlu4 affinity | |
| Nitro Groups | Reduced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
